molecular formula C21H17N3O5S B2469239 N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923257-69-6

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2469239
CAS No.: 923257-69-6
M. Wt: 423.44
InChI Key: ZTNCYBOIVJVAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzodioxole moiety linked via a sulfanyl-acetamide bridge to a substituted benzofuropyrimidine core. The 3-ethyl and 4-oxo groups on the pyrimidine ring are critical for its structural and electronic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-24-20(26)19-18(13-5-3-4-6-14(13)29-19)23-21(24)30-10-17(25)22-12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNCYBOIVJVAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a benzofuro-pyrimidine structure via a sulfanyl acetamide group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Chemical Structure

ComponentDescription
BenzodioxoleA bicyclic structure known for various bioactivities.
Benzofuro-pyrimidineA fused ring system that may enhance pharmacological properties.
Sulfanyl groupImparts potential reactivity and biological interaction capabilities.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, a screening of drug libraries on multicellular spheroids identified this compound as a promising candidate due to its ability to inhibit tumor growth effectively. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, leading to reduced viability in various cancer types .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. Research indicates that it exhibits significant inhibitory effects on bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Neurochemical profiling studies suggest that benzofuran derivatives can interact with neurotransmitter systems, which may confer neuroprotective effects. This interaction could be beneficial in conditions like neurodegenerative diseases .

Enzyme Inhibition

The compound has shown inhibitory activity against certain enzymes, particularly those involved in cancer metabolism. For example, it has been noted for its ability to inhibit SIRT2 with an IC50 value in the micromolar range, indicating its potential as a therapeutic agent in metabolic disorders and cancer .

Case Studies

  • Anticancer Screening : In a study published by Walid Fayad, the compound was tested on multicellular spheroids, revealing significant anticancer activity through apoptosis and cell cycle modulation .
  • Antimicrobial Testing : A series of benzofuran derivatives were synthesized and tested for their antibacterial properties, with the compound exhibiting notable efficacy against specific bacterial strains .
  • Neurochemical Binding : Investigations into the binding profiles of benzofuran analogues demonstrated their interaction with serotonin receptors, suggesting potential applications in mood disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Studies have shown that related compounds demonstrate selective inhibition of cell proliferation in human breast cancer cells with IC50 values indicating potent anticancer properties.

Antioxidant Activity

The compound may also possess antioxidant properties:

  • Free Radical Scavenging : In vitro assays reveal that it can effectively scavenge free radicals, reducing oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and degenerative diseases.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown the ability to inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders.

Cytotoxicity in Cancer Research

A study involving a series of benzofuro-pyrimidine derivatives highlighted their antiproliferative effects on various cancer cell lines, demonstrating promising results for future drug development targeting cancer therapies.

Antioxidant Activity Assessment

In vitro assays revealed that derivatives similar to N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s benzofuro[3,2-d]pyrimidine core distinguishes it from analogues with alternative fused-ring systems:

  • Pyrimido[5,4-b]indole : Compounds like N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide incorporate an indole ring, enhancing π-stacking capabilities and planar surface area for DNA intercalation or kinase inhibition .

Substituent Variations

Key substituent differences and their hypothesized impacts:

Compound Name Substituents (R Groups) Molecular Formula Notable Features
Target Compound 3-Ethyl, benzofuropyrimidine C₂₂H₁₇N₃O₅S Moderate lipophilicity; potential for H-bonding via 4-oxo group
N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methoxyphenyl, hexahydro ring C₂₇H₂₅N₃O₅S₂ Enhanced solubility from methoxy; hexahydro ring increases conformational flexibility
N-(1,3-benzodioxol-5-yl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Furylmethyl, 5,6-dimethyl C₂₃H₂₀N₃O₆S₂ Furyl group may improve metabolic stability; dimethyl groups enhance steric bulk
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide 4-Ethoxyphenyl C₂₇H₂₅N₃O₅S₂ Ethoxy group increases electron-donating capacity vs. methoxy
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 2-Ethylphenyl (benzodioxol replaced) C₂₈H₂₈N₃O₄S₂ Loss of benzodioxol’s electron-rich oxygen may reduce target affinity

Computational and Physicochemical Insights

  • Collision Cross-Section (CCS) : Analogues like CID 1272988 () with ethoxyphenyl substituents have predicted CCS values indicating moderate membrane permeability, a trait likely shared by the target compound due to its ethyl group .
  • LogP Trends : The benzodioxol moiety contributes to a moderate LogP (~2.5–3.5), balancing solubility and bioavailability. Furylmethyl or methoxy groups may lower LogP, favoring aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.